molecular formula C7H4ClN3O B12440006 2-Chloropyrido[3,2-d]pyrimidin-4-ol

2-Chloropyrido[3,2-d]pyrimidin-4-ol

Cat. No.: B12440006
M. Wt: 181.58 g/mol
InChI Key: MATJHQNZFZEVRZ-UHFFFAOYSA-N
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Description

2-Chloropyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound featuring a fused pyridine-pyrimidine scaffold with a chlorine atom at position 2 and a hydroxyl group at position 3. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions is well-documented, particularly at the C-4 position, which is more reactive than C-2 due to electronic and steric factors . The electron-withdrawing chlorine at C-2 enhances the electrophilicity of C-4, making it a preferred site for functionalization with amines, azides, or other nucleophiles . This compound has been explored as a bioisostere in medicinal chemistry, showing high antiproliferative activity in cancer cell lines (IC50 values in the low nM range) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might start with the reaction of 2-aminonicotinonitrile with suitable reagents to form the pyrimidine ring, followed by chlorination and hydroxylation steps .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce by-product formation . The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes substitution with various nucleophiles under mild conditions. Key findings include:

NucleophileSolventTemperatureTimeProductYieldSource
Sodium azideDCM/EtOHReflux3 days2-Azido-pyrido[3,2-d]pyrimidin-4-ol78%
PiperidineDCMRT15 min2-Piperidino-pyrido[3,2-d]pyrimidin-4-ol92%
Thiomorpholine4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine85%

Mechanistic Insights :

  • Electron-withdrawing groups (e.g., tetrazole tautomers) enhance reactivity by lowering the LUMO energy of the pyrimidine ring .

  • Steric hindrance at position 4 slows substitution rates but improves regioselectivity .

Oxidation and Reduction Reactions

The pyrido-pyrimidine core undergoes redox transformations under controlled conditions:

Reaction TypeReagentProductApplicationSource
OxidationKMnO₄ (acidic conditions)Pyrido[3,2-d]pyrimidine-4,7-dionePrecursor for kinase inhibitors
ReductionLiAlH₄2-Chloro-4-hydroxypyrido[3,2-d]pyrimidineAnticancer intermediate

Key Data :

  • Oxidation yields dione derivatives with IC₅₀ values < 1 μM against renal cancer cell lines (UO-31) .

  • Reduced analogs show improved solubility (LogP reduction by 0.8 units) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 4:

Coupling PartnerCatalyst SystemProductYieldSource
Arylboronic acidsPd(PPh₃)₄/K₂CO₃4-Aryl-pyrido[3,2-d]pyrimidin-4-ol65-89%
AlkynesCuI/Pd(OAc)₂4-Alkynyl-pyrido[3,2-d]pyrimidin-4-ol72%

Notable Example :

  • Suzuki coupling with 3,4,5-trimethoxybenzylboronic acid produced a derivative with 98% growth inhibition in MCF-7 breast cancer cells .

Tautomerization-Dependent Reactivity

The compound exhibits solvent-dependent tautomerization, influencing reaction pathways:

TautomerSolventPopulation (%)Reactivity TrendSource
Azido formCDCl₃40%Favors SNAr at position 4
Tetrazole formDMSO-d₆>95%Accelerates second substitution

Thermodynamic Parameters :

  • ΔG° = -3.2 kcal/mol for tetrazole formation in DMSO .

  • Equilibrium shifts toward azido form at elevated temperatures (ΔH = -12.4 kcal/mol) .

Mechanism of Action

The mechanism of action of 2-Chloropyrido[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-chloropyrido[3,2-d]pyrimidin-4-ol, highlighting differences in substituents, biological activity, and synthetic utility:

Compound Structure Key Features Biological Activity/Application Reference
This compound Chlorine at C-2, hydroxyl at C-4 High reactivity at C-4; used in SNAr reactions. Antiproliferative (IC50: 4.6–9.6 nM in HTCL panel)
6-Chloropyrido[3,2-d]pyrimidin-4-ol Chlorine at C-6, hydroxyl at C-4 Reduced C-4 reactivity due to steric hindrance from C-6 chlorine. Limited pharmacological data; used in intermediate synthesis.
8-Chloropyrido[3,4-d]pyrimidin-4-ol Chlorine at C-8, pyrido[3,4-d] scaffold Altered ring fusion affects electronic distribution; lower SNAr reactivity. CXCR2 receptor antagonism (moderate activity)
5,7-Diphenylpyrrolo[2,3-d]pyrimidin-4-ol Pyrrolo-pyrimidine scaffold Bioisostere with MAP4K4 inhibitory activity. Tool compound for kinase inhibition studies.
2-Chloro-4-morpholinopyrido[3,2-d]pyrimidine Morpholine substituent at C-4 Enhanced solubility; retained antiproliferative activity. Preclinical anticancer candidate.

Key Findings :

Reactivity and Substitution Patterns :

  • The C-4 position in this compound is highly reactive, enabling efficient functionalization with amines or azides . In contrast, analogs like 6-chloropyrido[3,2-d]pyrimidin-4-ol show reduced reactivity due to steric effects .
  • Pyrido[3,4-d]pyrimidine derivatives (e.g., 8-chloro analog) exhibit lower SNAr reactivity because of altered electron distribution from the fused ring system .

Biological Activity :

  • This compound demonstrates potent antiproliferative activity (IC50: 4.6–9.6 nM), comparable to paclitaxel in cancer cell lines .
  • Morpholine derivatives of this compound (e.g., (2S,6R)-4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine) retain activity while improving pharmacokinetic properties (e.g., solubility: 1.275 g/cm³ predicted) .

Synthetic Challenges: Substitution at C-4 with electron-donating groups (e.g., amino) inhibits further SNAr reactions, as seen in failed attempts to substitute 4-amino-2-chloropyrido[3,2-d]pyrimidine with azides . Pyrido[3,4-d]pyrimidines require harsher conditions for C-4 substitution, with yields dropping to ~50% compared to >90% for the [3,2-d] analogs .

Biological Activity

2-Chloropyrido[3,2-d]pyrimidin-4-ol is a compound belonging to the pyrido[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cell proliferation and survival. Research indicates that compounds within this class can act as inhibitors of:

  • Dihydrofolate reductase (DHFR) : A key enzyme in the folate pathway, crucial for DNA synthesis and repair.
  • Phosphoinositide 3-kinases (PI3K) : Involved in cellular growth and survival signaling pathways. For instance, a related compound demonstrated selective inhibition of PI3Kδ, which is significant in immune cell function and cancer therapy .
  • Cyclin-dependent kinases (CDKs) : These are critical regulators of the cell cycle. Inhibitors targeting CDKs have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrido[3,2-d]pyrimidine derivatives reveals that the substitution patterns on the pyrimidine ring significantly influence their biological activity. Key findings include:

  • Electron-Withdrawing Groups : The presence of chlorine at the 2-position enhances the compound's potency by increasing lipophilicity and improving binding affinity to target enzymes.
  • Hydrophobic Substituents : Substituents at the 4-position can modulate activity; for example, replacing polar groups with hydrophobic ones often increases potency due to improved interaction with hydrophobic pockets in target proteins .

Table 1: Summary of SAR Findings for Pyrido[3,2-d]pyrimidine Derivatives

CompoundSubstituent PositionActivity (IC50)Target Enzyme
2-Chloropyrido2<10 µMDHFR
4-Amino450 nMCDK
6-Methyl630 nMPI3K

Case Studies

Several studies have evaluated the anticancer potential of pyrido[3,2-d]pyrimidine derivatives:

  • Anticancer Activity :
    A series of derivatives were screened against the NCI 60 human cancer cell line panel. Notably, compounds exhibited selective cytotoxicity against breast (MCF-7) and renal cancer (UO-31) cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating their potential as targeted therapies for these cancers .
  • Mechanism Exploration :
    Studies exploring the mechanism of action revealed that these compounds induce G2/M phase arrest and apoptosis through caspase activation pathways. For instance, compound analysis indicated that certain derivatives could effectively activate caspase-3 and promote DNA fragmentation in cancer cells .

Q & A

Q. Basic: What are the critical steps and safety protocols for synthesizing 2-Chloropyrido[3,2-d]pyrimidin-4-ol?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common route includes:

Cyclization : Reacting a pyridine precursor (e.g., 6-amino-5-substituted pyrimidin-4-ol) with formamidine under heating (100°C, 7 hours) to form the pyrido[3,2-d]pyrimidin-4-ol core .

Chlorination : Treating the intermediate with POCl₃ or other chlorinating agents to introduce the chlorine substituent at the 2-position .

Safety Protocols :

  • Use glove boxes for handling toxic intermediates .
  • Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Dispose of chlorinated waste via certified hazardous waste services .

Q. Basic: How is this compound characterized structurally?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Analyze chemical shifts to confirm the chlorine position and tautomeric forms (e.g., lactam-lactim tautomerism) .
  • Mass Spectrometry : Confirm molecular weight (MW 166.58 for C₇H₄ClN₃O) using high-resolution MS .
  • X-ray Crystallography : Resolve ambiguity in tautomeric forms by determining solid-state structure .

Optimization :

  • Replace the 2-chloro group with electron-withdrawing substituents to enhance binding .

Q. Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Q. Advanced: How to optimize reaction conditions for higher yields?

Methodological Answer:
Key variables to optimize:

  • Catalyst : Potassium phosphate improves cyclization efficiency (85% yield vs. 60% without) .
  • Temperature : Heating at 100°C for 7 hours maximizes cyclization .
  • Solvent : Water as a green solvent reduces side reactions .

Example Optimization Table :

ConditionStandard ProtocolOptimized ProtocolYield Improvement
Catalyst (K₃PO₄)None1.5 mmol+25%
Reaction Time5 hours7 hours+15%

Q. Advanced: How does chlorination position affect biological activity?

Methodological Answer:
Chlorine at the 2-position enhances electrophilicity, improving binding to enzyme active sites. Comparative studies show:

  • 2-Chloro vs. 4-Chloro Derivatives : 2-substituted analogs show 10-fold higher XO inhibition due to better π-stacking .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups at position 2 increase potency, while bulky groups reduce solubility .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

2-chloro-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H,10,11,12)

InChI Key

MATJHQNZFZEVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)NC(=N2)Cl)N=C1

Origin of Product

United States

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